4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid
Overview
Description
4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid are MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . Some of the hybrids of this compound have shown to induce apoptosis, a form of programmed cell death, in MCF-7 cancer cells . This suggests that the compound may exert its effects by triggering cellular mechanisms that lead to the self-destruction of cancer cells .
Result of Action
The compound exhibits potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. It is noteworthy that some of the hybrids of this compound demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin, a commonly used chemotherapy drug . This suggests that these compounds might have a better safety profile compared to traditional chemotherapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with ethyl hydrazinecarboxylate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other chemicals and materials, contributing to the development of new industrial processes and products.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound is similar in structure but lacks the ethyl group on the triazole ring.
4-(4-(((1H-benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: This compound contains a triazole ring and has been investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases.
Uniqueness
The presence of the ethyl group on the triazole ring in 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid distinguishes it from other similar compounds
Properties
IUPAC Name |
4-(2-ethyl-1,2,4-triazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-10(12-7-13-14)8-3-5-9(6-4-8)11(15)16/h3-7H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKQEMBQIYZDNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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